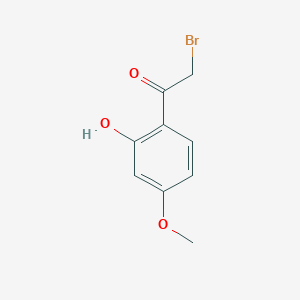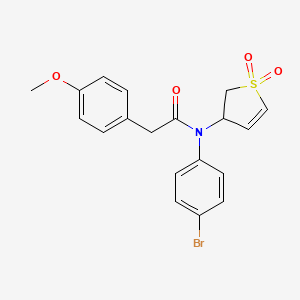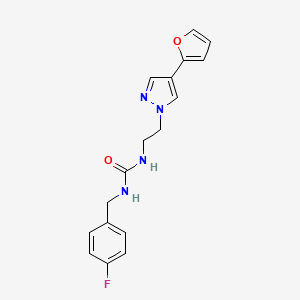![molecular formula C20H17Cl2NO B2930886 (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one CAS No. 54237-29-5](/img/structure/B2930886.png)
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one, also known as 3CP-MMP, is an organic compound that has recently been studied for its potential uses in scientific research. It is a member of the group of compounds known as piperidinones, which are derivatives of piperidine and have a wide range of applications in organic chemistry. 3CP-MMP is of particular interest due to its unique structure and properties, which allow it to be used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
A study by Bharkavi, Kumar, and Perumal (2015) presented a facile stereoselective domino approach for constructing novel bis(spiropiperidone)–tetrahydrothiophene hybrid heterocycles using (3E,5E)-3,5-bis(arylidene)-1-methyl/benzyl piperidin-4-ones. This method features high atom economy, stereoselectivity, short reaction times, and operational simplicity, indicating its utility in creating complex molecular architectures efficiently (Bharkavi, Kumar, & Perumal, 2015).
Antiarrhythmic Activities
Another research conducted by Abdel-Hafez et al. (2009) explored the antiarrhythmic activities of newly synthesized tricyclic and tetracyclic thienopyridine derivatives derived from condensation reactions involving 3,5-bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one. The study showcased the potential of these compounds in offering high antiarrhythmic activities comparable to established medications like Procaine amide and Lidocaine, suggesting their importance in developing new therapeutic agents (Abdel-Hafez et al., 2009).
Crystal and Molecular Structures
Research on the crystal and molecular structures of derivatives of piperidin-4-ones, such as the bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, provides insight into the conformational preferences and structural characteristics of these compounds. Such studies are crucial for understanding the physical properties and reactivity of the compounds, enabling the design of materials with desired functions (Dega-Szafran et al., 2006).
Antimycobacterial Agents
Biava et al. (2008) synthesized and evaluated the biological activity of 1,5-diphenylpyrrole derivatives, including compounds related to (3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one, against Mycobacterium tuberculosis. The study highlighted the influence of lipophilic substituents on antimycobacterial activity, offering a pathway towards developing new antimycobacterial therapies (Biava et al., 2008).
Cytotoxicity of Asymmetric Derivatives
Yao et al. (2018) focused on the synthesis, crystal structures, and cytotoxicity of novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives (BAPs), demonstrating their significant antitumor activity. This highlights the potential of such compounds in cancer research and therapy, underscoring the versatility of this compound derivatives in medicinal chemistry (Yao et al., 2018).
Eigenschaften
IUPAC Name |
(3E,5E)-3,5-bis[(3-chlorophenyl)methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-23-12-16(8-14-4-2-6-18(21)10-14)20(24)17(13-23)9-15-5-3-7-19(22)11-15/h2-11H,12-13H2,1H3/b16-8+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQVSEHRDVJHFO-GONBZBRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC(=CC=C2)Cl)C(=O)C(=CC3=CC(=CC=C3)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)


![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)


![1-(4-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2930813.png)





![5-Chloro-7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B2930823.png)
![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)